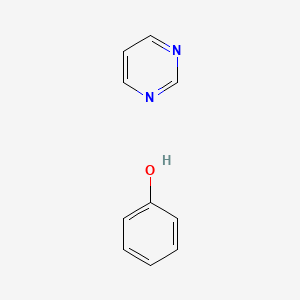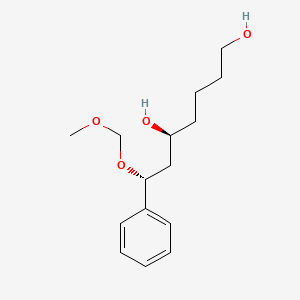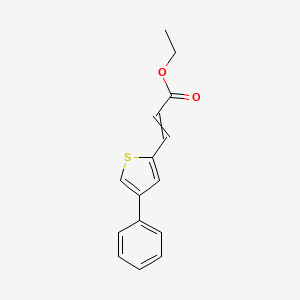
Ethyl 3-(4-phenylthiophen-2-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-phenylthiophen-2-yl)prop-2-enoate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to the thiophene ring and an ethyl ester group attached to a propenoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-phenylthiophen-2-yl)prop-2-enoate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and an α-haloester in the presence of a base . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
Ethyl 3-(4-phenylthiophen-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.
科学的研究の応用
Ethyl 3-(4-phenylthiophen-2-yl)prop-2-enoate has several applications in scientific research:
作用機序
The mechanism of action of Ethyl 3-(4-phenylthiophen-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The exact mechanism depends on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
- Ethyl 2-cyano-3-(thiophen-2-yl)acrylate
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
Uniqueness
Ethyl 3-(4-phenylthiophen-2-yl)prop-2-enoate is unique due to the presence of the phenyl group attached to the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
特性
CAS番号 |
923261-73-8 |
|---|---|
分子式 |
C15H14O2S |
分子量 |
258.3 g/mol |
IUPAC名 |
ethyl 3-(4-phenylthiophen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H14O2S/c1-2-17-15(16)9-8-14-10-13(11-18-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
InChIキー |
XXENVJWZIIJVJJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC1=CC(=CS1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


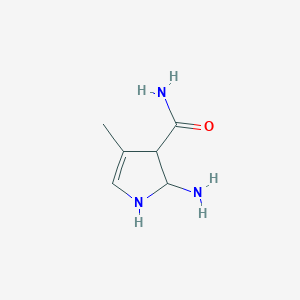

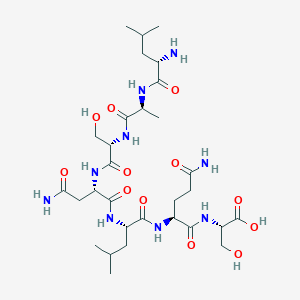
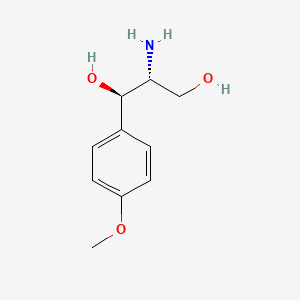
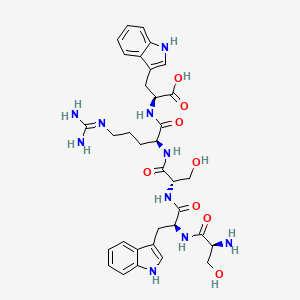


![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B14184030.png)
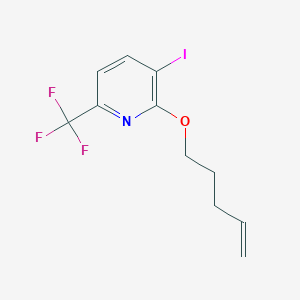
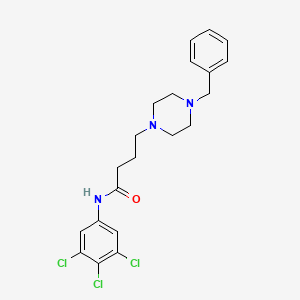
![N-[4-Chloro-3-(3-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B14184064.png)
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
